(5-Chlorothiophen-2-ylmethyl)-methyl-amine
Description
BenchChem offers high-quality (5-Chlorothiophen-2-ylmethyl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-ylmethyl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSUSWOXAUPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368943 | |
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70696-37-6 | |
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chlorothiophen-2-ylmethyl)-methyl-amine chemical structure and analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
Abstract
This technical guide provides a comprehensive analysis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, a substituted thiophene derivative of interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic building block, its precise structural characterization and purity assessment are paramount for its application in research and drug development. This document details the compound's chemical identity, provides an overview of its synthetic logic, and presents a multi-faceted analytical strategy for its unambiguous identification and quantification. We delve into spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind methodological choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals to establish self-validating analytical protocols for this and structurally related compounds.
Chemical Identity and Physicochemical Properties
(5-Chlorothiophen-2-ylmethyl)-methyl-amine, also known by its IUPAC name 1-(5-chlorothiophen-2-yl)-N-methylmethanamine, is a secondary amine featuring a chlorinated thiophene ring. The thiophene moiety is a common scaffold in pharmaceuticals, and the chloro-substitution can significantly modulate the molecule's electronic properties and metabolic stability.[1]
Structure:
Figure 1. 2D Chemical Structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
The core physicochemical properties of the compound are summarized in the table below. These values are essential for selecting appropriate analytical solvents, predicting chromatographic behavior, and ensuring proper storage conditions.
| Property | Value | Source |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)-N-methylmethanamine | [2] |
| CAS Number | 70696-37-6 | [3] |
| Molecular Formula | C₆H₈ClNS | [2][3] |
| Molecular Weight | 161.65 g/mol | [3] |
| Monoisotopic Mass | 161.00659 Da | [2] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Synthetic Strategy Overview & Rationale
While numerous synthetic routes to substituted thiophenes exist, a common and logical approach for synthesizing (5-Chlorothiophen-2-ylmethyl)-methyl-amine is through the reductive amination of 5-chlorothiophene-2-carbaldehyde with methylamine.
Causality of the Synthetic Choice: This pathway is widely employed due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), with the latter being milder and often preferred for sensitive substrates. Understanding this synthesis is critical for an analyst, as potential impurities may include unreacted aldehyde, over-alkylated tertiary amine, or byproducts from the reducing agent.
Spectroscopic Characterization: A Multi-technique Approach
Spectroscopic analysis provides the foundational evidence for structural confirmation. The combination of NMR and Mass Spectrometry creates a self-validating system, where NMR elucidates the carbon-hydrogen framework and connectivity, while MS confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution.[4] For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, both ¹H and ¹³C NMR are required.
Protocol: NMR Sample Preparation
-
Solvent Selection: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[4]
Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene H3 | ~6.85 | Doublet (d) | 1H | Located on the thiophene ring, coupled to H4. |
| Thiophene H4 | ~6.70 | Doublet (d) | 1H | Coupled to H3. Its chemical shift is influenced by the adjacent chloro-substituent.[6] |
| Methylene (-CH₂-) | ~3.80 | Singlet (s) | 2H | Benzylic-type protons adjacent to the thiophene ring and the nitrogen atom. |
| Amine (-NH-) | ~1.5-2.5 | Broad Singlet (br s) | 1H | Labile proton; chemical shift is concentration and temperature dependent. May exchange with trace D₂O. |
| Methyl (-CH₃) | ~2.45 | Singlet (s) | 3H | Attached to the nitrogen atom. |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiophene C2 | ~145 | Carbon bearing the aminomethyl substituent. |
| Thiophene C5 | ~128 | Carbon bearing the chloro substituent. |
| Thiophene C3 | ~127 | Protonated ring carbon. |
| Thiophene C4 | ~125 | Protonated ring carbon adjacent to C5. |
| Methylene (-CH₂-) | ~50 | Aliphatic carbon adjacent to nitrogen and the aromatic ring. |
| Methyl (-CH₃) | ~36 | Aliphatic carbon of the N-methyl group.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Protocol: MS Sample Preparation (for ESI-MS)
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidification (Optional but Recommended): Add a trace amount (e.g., 0.1%) of formic acid to the solution. This promotes the formation of the protonated [M+H]⁺ ion, enhancing signal intensity for amines.
-
Direct Infusion/LC-MS: The sample can be directly infused into the mass spectrometer or injected through an LC system. LC-MS is preferred as it provides simultaneous chromatographic separation and mass analysis.[7]
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 162.0139 | The protonated molecular ion is expected to be the base peak in ESI positive mode. The value is calculated for the most abundant isotopes (¹²C₆¹H₉³⁵Cl¹⁴N¹³²S¹).[2] |
| [M]⁺ | 161.0066 | The molecular ion peak, observable in techniques like Electron Ionization (EI).[2] |
| Fragment Ion | ~126 | Corresponds to the loss of the methylamine group (-NHCH₃), resulting in the stable 5-chlorothienyl-2-methyl cation. This is a characteristic α-cleavage fragmentation pattern for such amines.[8] |
Chromatographic Purity Analysis
Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment. Both GC and HPLC are viable techniques, but they present different analytical considerations.
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. While the target amine is amenable to GC, secondary amines can pose a challenge.
Expert Insight: Direct analysis of secondary amines by GC can lead to poor peak shape (tailing) due to their interaction with active sites (e.g., residual silanols) on the column and inlet liner.[9] This adsorption can compromise quantification and resolution. To mitigate this, two primary strategies are employed:
-
Use of Base-Deactivated Columns: Employing a column specifically designed for amine analysis, which has been treated to mask active sites, is crucial.[9]
-
Derivatization: Converting the amine into a less polar, more volatile derivative (e.g., a pentafluorobenzamide) can dramatically improve chromatographic performance, although it adds a sample preparation step.[10][11]
Protocol: Example GC-FID Method
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms or a specific base-deactivated column (e.g., Agilent J&W DB-Amines), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse method for purity analysis in pharmaceutical development due to its versatility and non-destructive nature. It is exceptionally well-suited for analyzing polar compounds like (5-Chlorothiophen-2-ylmethyl)-methyl-amine.[12]
Protocol: Example RP-HPLC-UV Method
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Justification: The use of formic acid as a mobile phase modifier is critical. It helps to protonate the amine, ensuring a single ionic form and preventing interaction with free silanols on the silica backbone, which leads to sharp, symmetrical peaks.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~240 nm (Thiophene derivatives typically have strong UV absorbance in this region).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~0.5 mg/mL.
Integrated Analytical Workflow
The confirmation of both identity and purity for a new batch of (5-Chlorothiophen-2-ylmethyl)-methyl-amine requires an integrated approach. No single technique is sufficient. The following workflow represents a robust, self-validating system for final compound release in a research or development setting.
Caption: Integrated workflow for the validation of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Conclusion
The robust characterization of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is achieved through the synergistic application of modern analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry provides definitive confirmation of molecular weight and elemental composition. Chromatographic methods, particularly reverse-phase HPLC, offer a precise and reliable means for purity determination. By understanding the rationale behind each analytical choice—from sample preparation to data interpretation—researchers can implement a self-validating quality control strategy, ensuring the integrity of this valuable chemical building block for its intended applications in scientific discovery and development.
References
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ChemicalRegister. (n.d.). N-methylacetamide,2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide Suppliers & Manufacturers. Retrieved January 27, 2026, from [Link]
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ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. Retrieved January 27, 2026, from [Link]
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LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 27, 2026, from [Link]
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Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved January 27, 2026, from [Link]
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ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to (5-Chlorothiophen-2-ylmethyl)-methyl-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Identification
The chemical structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is characterized by a methylamino-methyl group attached to the second position of a 5-chlorothiophene ring.
Figure 1: 2D structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-((5-chlorothiophen-2-yl)methyl)methanamine |
| Molecular Formula | C₆H₈ClNS |
| SMILES | CNCC1=CC=C(S1)Cl |
| InChI | InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |
| InChIKey | FSFSUSWOXAUPJW-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of (5-Chlorothiophen-2-ylmethyl)-methyl-amine have been predicted using cheminformatics tools and by analogy with similar compounds. These predictions are valuable for anticipating its behavior in various experimental settings.[3][4]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 161.65 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~220-240 °C | Estimated based on the boiling point of 5-chloro-2-thiophenecarboxaldehyde (99 °C at 21 mmHg) and related N-methyl-benzylamines. |
| Melting Point | Not readily predictable | Likely to be a low-melting solid or a liquid at room temperature. |
| LogP | ~2.5 | Predicted using online cheminformatics tools, suggesting moderate lipophilicity.[4] |
| pKa (of the amine) | ~9-10 | Estimated based on the pKa of typical secondary alkylamines. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | Predicted based on its chemical structure. |
Proposed Synthesis
A highly plausible and efficient method for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is through the reductive amination of 5-chlorothiophene-2-carboxaldehyde with methylamine.[5][6][7] This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Figure 2: Proposed synthesis workflow via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
5-Chlorothiophene-2-carboxaldehyde[8]
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) in methanol. To this solution, add methylamine (1.1-1.5 eq). If using an aqueous solution of methylamine, the amount of methanol should be adjusted accordingly. Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a small amount of methanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane to the residue and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Predicted Spectral Properties
The structural features of (5-Chlorothiophen-2-ylmethyl)-methyl-amine suggest characteristic signals in its NMR and IR spectra.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on the analysis of similar structures.[9][10][11]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| Thiophene H-3 | ~6.8 | ~125 | Doublet, coupled to H-4. |
| Thiophene H-4 | ~6.7 | ~126 | Doublet, coupled to H-3. |
| CH₂ | ~3.8 | ~50 | Singlet (or broadened singlet due to coupling with N-H). |
| N-CH₃ | ~2.4 | ~36 | Singlet. |
| N-H | ~1.5-2.5 (broad) | - | Broad singlet, exchangeable with D₂O. |
| Thiophene C-2 | - | ~145 | Quaternary carbon attached to the methylene group. |
| Thiophene C-5 | - | ~128 | Quaternary carbon attached to the chlorine atom. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as vibrations associated with the substituted thiophene ring.[12][13][14]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3300-3500 | Weak to Medium | Stretching |
| C-H (thiophene) | 3100-3120 | Medium | Stretching |
| C-H (aliphatic) | 2800-3000 | Medium | Stretching |
| C=C (thiophene) | 1400-1500 | Medium | Stretching |
| C-N | 1180-1250 | Medium | Stretching |
| C-Cl | 700-800 | Strong | Stretching |
Reactivity and Chemical Behavior
The chemical reactivity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is dictated by the interplay of its functional groups:
-
Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other reactions typical of secondary amines.
-
Thiophene Ring: The thiophene ring is an electron-rich aromatic system, though the chlorine atom at the 5-position is electron-withdrawing. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The sulfur atom can be oxidized under strong oxidizing conditions.
-
Benzylic-like Methylene Group: The CH₂ group is activated by the adjacent thiophene ring and may be susceptible to radical substitution under appropriate conditions.
Potential Biological Activities and Applications
While no specific biological activities have been reported for (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the structural motifs present suggest several potential areas of interest for drug discovery and development.
-
Anticancer Activity: Many thiophene derivatives, including chlorothiophene-based chalcones, have demonstrated significant anticancer properties.[15] The chlorothiophene moiety can enhance the stability and potency of compounds.
-
Anti-inflammatory and Analgesic Properties: Thiophene-containing compounds are known to exhibit anti-inflammatory and analgesic effects, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2]
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is a key component of many compounds with antibacterial and antifungal properties.[1]
-
Central Nervous System (CNS) Activity: The N-methyl-benzylamine scaffold, of which this molecule is a heterocyclic analog, is found in numerous CNS-active compounds.
The combination of the chlorothiophene ring and the secondary amine makes (5-Chlorothiophen-2-ylmethyl)-methyl-amine an interesting candidate for library synthesis and screening in various drug discovery programs.
Conclusion
(5-Chlorothiophen-2-ylmethyl)-methyl-amine is a molecule with significant potential for applications in medicinal chemistry and materials science. Although experimental data is currently lacking, this guide provides a robust framework for its synthesis, predicted properties, and potential biological relevance based on established chemical knowledge. The proposed synthetic route via reductive amination offers a straightforward and efficient method for its preparation, enabling further investigation into its chemical and biological characteristics. As research into novel thiophene derivatives continues to expand, compounds such as this will likely play a valuable role in the development of new therapeutic agents and functional materials.
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ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]
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Molinspiration Cheminformatics. Available from: [Link]
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National Institutes of Health. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]
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ResearchGate. 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. Available from: [Link]
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Unlocking the Therapeutic Potential of (5-Chlorothiophen-2-ylmethyl)-methyl-amine Derivatives: A Technical Guide to Target Identification and Validation
This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for the emerging class of compounds derived from (5-Chlorothiophen-2-ylmethyl)-methyl-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of thiophene-based pharmacophores with actionable, field-proven methodologies for target identification and validation. By elucidating the causal relationships behind experimental choices and providing detailed protocols, this guide serves as a roadmap for unlocking the full therapeutic potential of this promising chemical scaffold.
Introduction: The Thiophene Scaffold as a Privileged Pharmacophore
The thiophene ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Its bioisosteric similarity to the benzene ring allows it to interact with a wide array of biological targets, while the sulfur atom imparts unique physicochemical properties that can enhance potency, selectivity, and pharmacokinetic profiles.[1] Thiophene derivatives have demonstrated a remarkable breadth of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neurological activities.[2][3]
The subject of this guide, the (5-Chlorothiophen-2-ylmethyl)-methyl-amine core, incorporates several key features that suggest significant therapeutic promise. The chloro-substituent can modulate the electronic properties of the thiophene ring and provide a key interaction point with target proteins. The methyl-amine side chain offers a basic center that can engage in ionic interactions and hydrogen bonding, crucial for receptor and enzyme binding. This guide will delve into the most probable therapeutic targets for derivatives of this core structure, drawing logical inferences from the well-established pharmacology of related thiophene compounds.
High-Potential Therapeutic Target Classes
Based on the extensive literature on thiophene derivatives, we have identified three primary therapeutic areas with high potential for (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives: Oncology, Inflammation, and Infectious Diseases. Furthermore, given the lipophilic nature of the thiophene core, a secondary area of high interest is Central Nervous System (CNS) disorders.
Oncology: Targeting Aberrant Kinase Signaling
A significant number of thiophene-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4] The planarity of the thiophene ring is thought to contribute to effective binding within the ATP-binding pocket of many kinases.[4]
Potential Kinase Targets:
-
c-Jun N-terminal Kinases (JNKs): These stress-activated protein kinases are implicated in cancer cell proliferation, survival, and apoptosis.[5] Thiophene-based small molecules have been successfully developed as JNK inhibitors.[5]
-
Multi-Kinase Inhibitors: The concept of targeting multiple kinases simultaneously is a promising strategy to overcome chemoresistance.[6] Benzothiophene derivatives have shown efficacy as multi-kinase inhibitors, suggesting that the related chlorothiophene scaffold could yield compounds with a similar polypharmacological profile.[6]
Inflammation: Modulation of Pro-Inflammatory Enzymes
Thiophene derivatives are well-represented among anti-inflammatory drugs, primarily targeting key enzymes in the arachidonic acid cascade.[7][8]
Potential Enzyme Targets:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Several approved non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene core.[7]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are potent inflammatory mediators, particularly in asthma and allergic responses.[9] Thiophene derivatives have shown potent 5-LOX inhibitory activity.[9]
Infectious Diseases: Novel Antimicrobial Mechanisms
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiophene-containing compounds have emerged as a promising class with diverse mechanisms of action.[10]
Potential Microbial Targets:
-
Bacterial DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. A class of antibacterial thiophenes has been identified that targets DNA gyrase through a unique allosteric mechanism, conferring activity against fluoroquinolone-resistant strains.[11]
-
Bacterial Outer Membrane Proteins (OMPs): For Gram-negative bacteria, the outer membrane presents a significant permeability barrier. Thiophene derivatives have been shown to bind to OMPs, potentially disrupting membrane integrity or function.[12][13]
Central Nervous System Disorders: Modulating Neurological Receptors
The lipophilicity of the thiophene ring can facilitate penetration of the blood-brain barrier (BBB), making thiophene derivatives attractive candidates for CNS-acting drugs.[4]
Potential Neurological Targets:
-
Serotonin 5-HT2A Receptors: This receptor is a key target for antipsychotics, antidepressants, and anxiolytics. The structural features of (5-Chlorothiophen-2-ylmethyl)-methyl-amine are consistent with those of other amine-containing compounds that interact with serotonin receptors.
Experimental Workflows for Target Validation
The following section provides detailed, step-by-step methodologies for the in vitro validation of the potential therapeutic targets identified above. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Kinase Inhibition Profiling
A primary screen against a panel of cancer-relevant kinases is the logical first step to explore the oncology potential of (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives.
Diagram 1: Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibitory activity.
Protocol 3.1.1: Radiometric Kinase Inhibition Assay
-
Prepare Reagents:
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution in Kinase Assay Buffer to achieve final assay concentrations (e.g., 0.01 to 100 µM).
-
Kinase: Dilute the purified kinase (e.g., JNK1) in Kinase Assay Buffer to the working concentration (e.g., 10 nM).
-
Substrate: Dilute the peptide or protein substrate in Kinase Assay Buffer (e.g., 10 µM).
-
ATP Mix: Prepare a solution of cold ATP and [γ-³³P]ATP in Kinase Assay Buffer to a final concentration of 100 µM with a specific activity of ~500 cpm/pmol.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted test compound.
-
Add 20 µL of the diluted kinase.
-
Add 20 µL of the diluted substrate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer 50 µL of the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate three times with 0.75% phosphoric acid.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3.1.2: Luminescent Kinase Inhibition Assay (ADP-Glo™) [14]
-
Prepare Reagents:
-
Follow the reagent preparation steps as in Protocol 3.1.1, but use non-radiolabeled ATP.
-
-
Assay Procedure:
-
Perform the kinase reaction in a 384-well plate with a total volume of 5 µL.
-
After the incubation period, add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[14]
-
-
Detection:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and IC50 values as described above.
-
COX/LOX Inhibition Assays
To assess the anti-inflammatory potential, screening against COX-1, COX-2, and 5-LOX is essential.
Protocol 3.2.1: COX-2 Inhibitor Screening Assay (Fluorometric) [15]
-
Prepare Reagents:
-
COX Assay Buffer: Provided in commercial kits (e.g., Sigma-Aldrich MAK399).
-
Test Compound: Prepare a 10x stock solution of the desired test concentrations in COX Assay Buffer.
-
COX-2 Enzyme (human recombinant): Reconstitute as per the manufacturer's instructions.[15]
-
Arachidonic Acid (Substrate): Prepare a working solution as per the kit protocol.
-
COX Probe: Provided in the kit.
-
-
Assay Procedure:
-
In a 96-well opaque plate, add 10 µL of the diluted test compound or vehicle (for control).
-
Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Add the COX Probe and Cofactor solution to all wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the Arachidonic Acid solution.
-
-
Detection:
-
Immediately measure the fluorescence in kinetic mode for 10-20 minutes at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 3.2.2: 5-LOX Inhibitor Screening Assay (Fluorometric) [16]
-
Prepare Reagents:
-
LOX Assay Buffer: Provided in commercial kits (e.g., BioVision K980-100).
-
Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
5-LOX Enzyme: Provided in the kit.
-
LOX Substrate: Prepare a working solution as per the kit protocol.
-
LOX Probe: Provided in the kit.
-
-
Assay Procedure:
-
In a 96-well white plate, add the test compound.
-
Add the 5-LOX enzyme to all wells except the background control.
-
Add the LOX Probe.
-
Incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the LOX Substrate.
-
-
Detection:
-
Measure the fluorescence in kinetic mode for 30-40 minutes at Ex/Em = 500/536 nm.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition and IC50 value based on the rate of fluorescence increase.
-
Antimicrobial Activity and Mechanism Assays
A tiered approach is recommended, starting with broad-spectrum activity screening, followed by mechanism-of-action studies.
Diagram 2: Antimicrobial Target Validation Workflow
Caption: Workflow for antimicrobial activity and mechanism of action studies.
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) [9]
-
Prepare Reagents:
-
Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Test Compound: Prepare a 2-fold serial dilution in a 96-well plate using MHB.
-
-
Assay Procedure:
-
Inoculate each well of the compound dilution plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate at 37°C for 18-24 hours.
-
-
Detection:
-
Visually inspect the wells for turbidity or measure the optical density at 600 nm.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
-
Protocol 3.3.2: DNA Gyrase Supercoiling Inhibition Assay
-
Prepare Reagents:
-
Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Relaxed pBR322 DNA: Substrate for the supercoiling reaction.
-
E. coli DNA Gyrase.
-
Test Compound: Diluted in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound.
-
Add the DNA gyrase enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Detection:
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Data Analysis:
-
Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.
-
Protocol 3.3.3: Bacterial Outer Membrane Permeability Assay (NPN Uptake) [1][3]
-
Prepare Reagents:
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose.
-
Bacterial Suspension: Grow Gram-negative bacteria to the logarithmic phase, harvest, wash, and resuspend in HEPES buffer.[3]
-
N-phenyl-1-naphthylamine (NPN) stock solution.
-
Test Compound.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the bacterial suspension with the test compound.
-
Add NPN to a final concentration of 10 µM.
-
-
Detection:
-
Immediately measure the fluorescence at Ex/Em = 350/420 nm over time.
-
-
Data Analysis:
-
An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane, signifying increased permeability.
-
Neurological Target Engagement Assay
Protocol 3.4.1: Serotonin 5-HT2A Receptor Binding Assay [4]
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Membrane Preparation: Prepare membranes from cells expressing the human 5-HT2A receptor or from rat frontal cortex tissue.
-
Test Compound: Serial dilutions in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]Ketanserin (at a concentration near its Kd, e.g., 2 nM), and the test compound.
-
For non-specific binding determination, use a high concentration of a known 5-HT2A ligand (e.g., 10 µM spiperone).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition caused by the test compound and calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of potency and selectivity.
Table 1: Hypothetical Inhibitory Activity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine Derivative Series
| Compound ID | JNK1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | E. coli MIC (µg/mL) | 5-HT2A Ki (nM) |
| CTM-001 | 0.5 | >100 | 15.2 | 8 | 50 |
| CTM-002 | 12.8 | 1.2 | 0.8 | >64 | 1500 |
| CTM-003 | >50 | 85.6 | >100 | 2 | >10000 |
| CTM-004 | 1.1 | 0.9 | 1.5 | 32 | 75 |
Conclusion
The (5-Chlorothiophen-2-ylmethyl)-methyl-amine scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge base of thiophene pharmacology, researchers can strategically direct their efforts towards high-potential therapeutic targets in oncology, inflammation, infectious diseases, and neurology. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of these targets, enabling a data-driven approach to lead optimization and preclinical development. Through the systematic application of these methodologies, the full therapeutic potential of this exciting class of compounds can be realized.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]
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5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Most expected CNS drug launches of 2024. Neuroservices-Alliance. [Link]
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New Fused Thiophenes as Anticancer Agents. Iowa Flintbox. [Link]
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Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. [Link]
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Influenza - Neuraminidase Inhibition Test. IZSVe. [Link]
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Antimicrobial Susceptibility Testing. StatPearls. [Link]
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safety and handling of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
An In-depth Technical Guide to the Safe Handling of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chlorothiophen-2-ylmethyl)-methyl-amine is a substituted thiophene derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety considerations and handling procedures for (5-Chlorothiophen-2-ylmethyl)-methyl-amine, synthesized from available data on analogous compounds, including chlorinated thiophenes and secondary amines. It is intended to empower researchers to work safely with this compound by fostering a proactive safety culture grounded in scientific principles.
Introduction: A Proactive Approach to Chemical Safety
The responsible conduct of research necessitates a foundational commitment to safety. With novel compounds such as (5-Chlorothiophen-2-ylmethyl)-methyl-amine, for which specific toxicological and safety data may be limited, a precautionary approach is essential. This guide is structured to provide a robust framework for risk assessment and the implementation of safe handling practices by extrapolating from the known hazard profiles of its constituent chemical motifs: a chlorinated thiophene ring and a secondary methylamine group. The causality behind each recommendation is explained to provide a deeper understanding of the associated risks.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the overall hazard profile is a composite of the risks associated with its structural components.
The Thiophene Moiety: Flammability and Systemic Toxicity
The thiophene ring is a common heterocycle in medicinal chemistry. However, it is not without its hazards. Thiophene itself is a flammable liquid, and its vapors can form explosive mixtures with air.[1] Upon combustion, it can produce toxic and irritating fumes, including sulfur oxides.[1] Chronic exposure to thiophene derivatives may pose a risk of liver damage.[2] Furthermore, the metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to reactive intermediates (S-oxides and epoxides) responsible for toxic side effects such as nephrotoxicity and hepatotoxicity.[3][4] The presence of a chlorine atom on the thiophene ring may further influence its metabolic profile and reactivity.
The Secondary Amine Functionality: Corrosivity and Irritation
The secondary amine group, specifically a methylamine derivative, introduces significant hazards. Methylamine is a corrosive and toxic substance known to cause severe skin burns and eye damage.[5] Inhalation of methylamine vapors can lead to severe respiratory tract irritation, with symptoms including coughing, a burning sensation, and difficulty breathing.[6] Amines, in general, should be handled with appropriate personal protective equipment (PPE) to prevent contact with skin and eyes.[7]
A critical, and often overlooked, hazard associated with secondary amines is their potential to form nitrosamines.[8] Nitrosamines are a class of compounds that are often carcinogenic. This can occur if the amine comes into contact with nitrosating agents (e.g., nitrites, nitrogen oxides). Therefore, careful consideration of reaction conditions and storage is necessary to mitigate this risk.[9]
Predicted Hazard Summary
Based on the analysis of its structural components, (5-Chlorothiophen-2-ylmethyl)-methyl-amine should be treated as a hazardous substance with the following potential risks:
| Hazard Class | Predicted Hazard | Justification |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on data for methylamine and chlorinated thiophene derivatives.[10] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | Primary hazard associated with the methylamine moiety.[5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Primary hazard associated with the methylamine moiety.[5] |
| Respiratory Irritation | May cause respiratory irritation. | Known hazard of both methylamine and thiophene.[2][6] |
| Flammability | Potentially flammable. | Thiophene is a flammable liquid.[1][2] |
| Long-term Toxicity | Potential for liver or kidney damage with chronic exposure. | Based on the metabolic toxicity of thiophene-containing drugs.[3][4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls: The First Line of Defense
All work with (5-Chlorothiophen-2-ylmethyl)-methyl-amine, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of potentially harmful vapors.[11] The fume hood also provides a contained space in the event of a spill. An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are minimum requirements:
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin Protection :
-
Gloves : Chemically resistant gloves are required. Given the composite nature of the molecule, nitrile gloves may offer adequate protection for incidental contact, but it is advisable to consult a glove compatibility chart. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.
-
Lab Coat : A flame-resistant lab coat with full-length sleeves is required to protect against splashes and fire hazards.
-
Clothing and Footwear : Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[12]
-
-
Respiratory Protection : If there is a risk of exposure above established limits or in the event of a ventilation failure, a properly fitted respirator with an appropriate cartridge for organic vapors and amines should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidents and maintaining the integrity of the compound.
General Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact : Treat this compound with the utmost respect. Avoid direct contact with the skin, eyes, and clothing.[11] Do not breathe vapors or dust.
-
Grounding and Bonding : Due to the potential flammability of the thiophene moiety, take precautionary measures against static discharge. Ensure that all containers and equipment are properly grounded and bonded during transfers.
-
Use in a Well-Ventilated Area : All manipulations should be performed in a chemical fume hood.[13][14]
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[13]
Storage Requirements
Proper storage is essential for both safety and to ensure the stability of the compound.
-
Container : Keep the container tightly closed when not in use.[11]
-
Location : Store in a cool, dry, and well-ventilated area.[7] The storage area should be away from direct sunlight and sources of heat or ignition.[14]
-
Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and nitrosating agents to prevent potentially violent reactions or the formation of carcinogenic nitrosamines.[7]
Experimental Workflows: A Step-by-Step Approach to Safety
The following diagram illustrates a generalized workflow for handling a new chemical sample like (5-Chlorothiophen-2-ylmethyl)-methyl-amine, integrating safety checkpoints at each stage.
Caption: Generalized workflow for the safe handling of chemical samples.
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spills
-
Small Spills : For a small spill contained within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
-
Large Spills : Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
First Aid Measures
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Waste Disposal
All waste containing (5-Chlorothiophen-2-ylmethyl)-methyl-amine, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]
Conclusion
While (5-Chlorothiophen-2-ylmethyl)-methyl-amine presents a range of potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By understanding the chemical causality behind these safety recommendations, researchers can foster a culture of safety that protects themselves and their colleagues, enabling the responsible advancement of scientific discovery.
References
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Carl ROTH. Safety Data Sheet: Methylamine. [Link]
-
Linde Gas GmbH. (2017-01-24). SAFETY DATA SHEET Methylamine, anhydrous. [Link]
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Airgas. (2025-02-05). Safety Data Sheet: Methylamine. [Link]
-
New Jersey Department of Health. (2000-12). Hazardous Substance Fact Sheet: Thiophene. [Link]
-
GTP. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Nitrosamines Exchange. (2024-01-15). Risk assessment not strong enough, specifically on related impurities containing secondary amine. [Link]
-
ResearchGate. (2025-08-07). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
-
Wood, D. M., et al. (PMC). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). [Link]
-
Rawsource. (2024-07-03). What are Amines? Structure, Types, Applications, and Safety. [Link]
-
PubChem. Methyl 5-chlorothiophene-2-carboxylate. [Link]
-
ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
-
Unspecified University. Laboratory Safety and Chemical Hygiene Plan. [Link]
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Duke University Chemistry. Safety Manual. [Link]
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Centers for Disease Control and Prevention (NIOSH). Methylamine - IDLH. [Link]
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Methodological & Application
reaction conditions for coupling (5-Chlorothiophen-2-ylmethyl)-methyl-amine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
Authored by: A Senior Application Scientist
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional organic materials.[1][2] Its derivatives are integral to the development of novel therapeutic agents, from anticancer to antimalarial compounds.[3] (5-Chlorothiophen-2-ylmethyl)-methyl-amine is a valuable and versatile building block, offering a reactive handle for molecular elaboration. The chlorine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]
This guide provides detailed application notes and protocols for the most common and effective coupling reactions involving this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As chloroarenes are typically less reactive than their bromo or iodo counterparts, the choice of catalyst system—specifically the palladium source and the phosphine ligand—is critical for achieving high efficiency and yield.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen conditions, empowering users to troubleshoot and optimize these powerful transformations.
PART 1: The Scientific Rationale of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount to rational protocol design and optimization.
The General Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (5-Chlorothiophen-2-ylmethyl)-methyl-amine. This is often the rate-limiting step for chloroarenes and necessitates the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[1][7] This step transforms the palladium to a Pd(II) species.
-
Transmetalation (for Suzuki & Sonogashira) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, an amine, or a copper acetylide) coordinates to the Pd(II) center. For Suzuki and Sonogashira reactions, this involves the transfer of an organic group from another metal (boron or copper) to the palladium.[8][9] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[7][10]
-
Reductive Elimination: The two organic partners bound to the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7][11]
Workflow Visualization
The general workflow for setting up any of these palladium-catalyzed reactions follows a consistent pattern of careful reagent handling under an inert atmosphere to protect the oxygen-sensitive catalyst.
Caption: General experimental workflow for cross-coupling.
PART 2: Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[4][9] For coupling with (5-Chlorothiophen-2-ylmethyl)-methyl-amine, this reaction is ideal for synthesizing 5-aryl or 5-vinyl thiophene derivatives, which are common motifs in pharmaceuticals.[1][12]
Mechanism & Rationale
The key to a successful Suzuki coupling with a chloro-substrate is the catalyst system. The oxidative addition of Pd(0) into the strong C-Cl bond is challenging. Modern catalyst systems often use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) species and promote the difficult oxidative addition step. A base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of Methyl-((5-phenyl-thiophen-2-yl)-methyl)-amine
Materials:
-
(5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line
Procedure:
-
Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add (5-Chlorothiophen-2-ylmethyl)-methyl-amine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical as the Pd(0) species, formed in situ, is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe. The small amount of water often accelerates the reaction.[13]
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the final product.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that are easily reduced to the active Pd(0) state in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are required to facilitate the difficult oxidative addition to the C-Cl bond.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. K₃PO₄ is a good general-purpose base for this reaction.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic polar solvents are typical. A small amount of water can increase reaction rates.[13] |
| Temperature | 80-110 °C | Higher temperatures are needed to overcome the activation energy for C-Cl bond cleavage. |
PART 3: Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, replacing harsher classical methods.[10] It allows for the coupling of (5-Chlorothiophen-2-ylmethyl)-methyl-amine with a wide variety of primary and secondary amines to form complex diaryl or aryl-alkyl amines, which are prevalent in pharmaceuticals.[7]
Mechanism & Rationale
Similar to the Suzuki coupling, the oxidative addition step is critical. The choice of ligand is paramount, and ligands like XPhos or BrettPhos are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the coupling amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate that precedes reductive elimination.[10]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-((5-(phenylamino)thiophen-2-yl)methyl)-N-methylamine
Materials:
-
(5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 mmol, 1.0 equiv.)
-
Aniline (1.1 mmol, 1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Toluene (5 mL)
-
Schlenk tube, magnetic stir bar, nitrogen/argon line
Procedure:
-
Setup: In a glovebox or under a strong counterflow of inert gas, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: In the same inert environment, add Pd₂(dba)₃ and XPhos. Add the (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
-
Solvent and Amine Addition: Add dry, degassed toluene, followed by the aniline via syringe.
-
Inerting: Seal the tube tightly with a Teflon screw cap. Remove from the glovebox.
-
Reaction: Heat the mixture to 100-110 °C and stir for 16-24 hours. The reaction mixture will typically become thick and dark.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source, while Pd(OAc)₂ is reduced in situ. Both are effective. |
| Ligand | XPhos, BrettPhos | These highly active, sterically hindered ligands are essential for coupling unactivated aryl chlorides.[7] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
| Temperature | 90-120 °C | Elevated temperatures are generally required to drive the reaction to completion. |
PART 4: Application Note 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the thiophene) and an sp carbon (of a terminal alkyne).[8][14] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in drug discovery and precursors for more complex heterocyclic systems.[15]
Mechanism & Rationale
The Sonogashira reaction uniquely involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[8][16] The palladium cycle mirrors that of the Suzuki coupling. The crucial role of the copper is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkyne group to the palladium center for the final reductive elimination step.[8] Copper-free versions exist but often require harsher conditions.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of Methyl-((5-(phenylethynyl)thiophen-2-yl)methyl)amine
Materials:
-
(5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (TEA, 3.0 mmol, 3.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask, magnetic stir bar, nitrogen/argon line
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add (5-Chlorothiophen-2-ylmethyl)-methyl-amine, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagents: Add anhydrous THF and triethylamine. The triethylamine serves as both the base and a solvent.
-
Alkyne Addition: Add the phenylacetylene dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60-70 °C for 8-16 hours. The formation of a triethylammonium chloride precipitate is typically observed.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the salt and catalyst residues, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure coupled product.
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings.[8] |
| Copper Source | Copper(I) Iodide (CuI) | The essential co-catalyst for the formation of the copper acetylide intermediate.[14] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne. It can often serve as the solvent as well. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are preferred. |
| Temperature | Room Temp to 80 °C | Conditions are generally milder than for Suzuki or Buchwald-Hartwig couplings of chloroarenes.[14] |
References
-
Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids - Benchchem. 1
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate.
-
Buchwald-Hartwig and Ullmann amination reactions - YouTube.
-
Sonogashira Coupling - Chemistry LibreTexts.
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
-
Sonogashira coupling - Wikipedia.
-
Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF - ResearchGate.
-
Reaction outcome of Pd‐catalyzed coupling of 2‐chlorothiophene with 2‐bromo‐1‐iodobenzene. - ResearchGate.
-
Sonogashira Coupling - Organic Chemistry Portal.
-
Palladium catalysed coupling of methyl 3-chlorothiophene-2-carboxylate... - ResearchGate.
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate.
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI.
-
Buchwald–Hartwig amination - Wikipedia.
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd.
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific.
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC.
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH.
-
Methyl 5-chlorothiophene-2-carboxylate - Chem-Impex.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
-
5-Chlorothiophene-2-carboxylic acid synthesis - ChemicalBook.
-
amine - PubChem.
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Application Note & Protocols: Derivatization of (5-Chlorothiophen-2-ylmethyl)-methyl-amine for Biological Screening
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of commercially available drugs due to its diverse biological activities.[1][2] (5-Chlorothiophen-2-ylmethyl)-methyl-amine represents a tractable starting scaffold for chemical library synthesis, leveraging the reactivity of its secondary amine for rapid diversification. This guide provides a comprehensive framework for the strategic derivatization of this core structure to generate a focused library of novel compounds. We detail robust protocols for N-acylation and N-sulfonylation, methods for compound purification and characterization, and a rationale for subsequent high-throughput biological screening, with a particular focus on protein kinase inhibition. The objective is to furnish researchers with the foundational knowledge and actionable protocols required to explore the therapeutic potential of this chemical space.
Introduction: The Rationale for Scaffold-Based Derivatization
Scaffold-based drug discovery is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core molecular structure.[3][4] This approach starts with a "scaffold," like (5-Chlorothiophen-2-ylmethyl)-methyl-amine, and modifies its peripheral functional groups to modulate physicochemical properties, target affinity, and selectivity.[5] The thiophene ring and its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[6][7]
The secondary amine of the title compound is an ideal handle for derivatization. It serves as a versatile nucleophile for a variety of transformations, allowing for the introduction of diverse chemical functionalities. By creating a library of amides and sulfonamides, we can systematically probe the structure-activity relationship (SAR) of this scaffold. The primary goals of this derivatization strategy are:
-
To Explore Novel Chemical Space: Generate compounds with unique structures not previously reported.
-
To Identify Bioactive "Hits": Screen the resulting library to discover molecules with promising activity against a chosen biological target.
-
To Modulate Physicochemical Properties: Alter lipophilicity, hydrogen bonding potential, and metabolic stability to improve drug-like characteristics.
Protein kinases are a particularly attractive target class for new therapeutics, as their dysregulation is a hallmark of many diseases, including cancer.[8][9] Therefore, this guide will use kinase inhibition as a representative biological application for the synthesized library.
PART 1: Synthesis and Derivatization Strategy
The overall workflow involves two primary synthetic routes emanating from the common starting material. The choice of acyl chlorides and sulfonyl chlorides should be guided by principles of diversity, incorporating a range of aromatic, heteroaromatic, and aliphatic groups to maximize the structural variety of the library.
Caption: High-level workflow from starting material to biological screening.
Protocol 1: General Procedure for N-Acylation (Amide Synthesis)
This protocol describes the reaction of a secondary amine with an acyl chloride to form an amide. The reaction is typically rapid and high-yielding.[10]
Rationale: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is included to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
Step-by-Step Protocol:
-
Preparation: To a solution of (5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final N-acyl derivative.
Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)
This protocol outlines the synthesis of sulfonamides from the starting amine and a sulfonyl chloride.[11]
Rationale: Similar to acylation, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent, as it effectively neutralizes the HCl byproduct and can catalyze the reaction.
Step-by-Step Protocol:
-
Preparation: Dissolve (5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 eq) in pyridine (0.3 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the selected sulfonyl chloride (1.2 eq) portion-wise to the solution, ensuring the temperature remains low.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Workup:
-
Carefully pour the reaction mixture into a beaker of ice-cold 2M HCl to neutralize the pyridine.
-
Extract the resulting mixture three times with ethyl acetate.
-
Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the solution in vacuo. The crude sulfonamide can then be purified by flash chromatography or recrystallization.
PART 2: Compound Library Characterization and Management
Ensuring the identity, purity, and integrity of each compound in the library is a prerequisite for reliable biological screening. A multi-technique approach is essential for robust characterization.[12]
Caption: Workflow for compound purification and quality control.
Analytical Techniques for Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation of small molecules.[13] Both ¹H and ¹³C NMR should be acquired for each purified derivative to confirm that the desired chemical transformation has occurred and to verify the overall structure.[14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized molecule.[15] This is a critical checkpoint for verifying the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds. For biological screening, a purity level of >95% is the industry standard to minimize the risk of false positives arising from impurities.
Data Presentation: Example Derivative Library
The following table illustrates how data for a small, representative library of derivatives could be structured.
| Compound ID | R-Group (Acyl/Sulfonyl) | Reaction Type | Expected Mass [M+H]⁺ | Purity (HPLC %) |
| L1-A01 | Benzoyl | N-Acylation | 280.0488 | >95% |
| L1-A02 | 4-Fluorobenzoyl | N-Acylation | 298.0394 | >95% |
| L1-S01 | Benzenesulfonyl | N-Sulfonylation | 316.0260 | >95% |
| L1-S02 | 4-Toluenesulfonyl | N-Sulfonylation | 330.0416 | >95% |
PART 3: High-Throughput Biological Screening
With a purified and characterized library in hand, the next phase is to screen for biological activity. As protein kinases are a well-established target class, a generic kinase inhibition assay serves as an excellent case study.[8]
Target Selection Rationale
The thiophene scaffold is present in several approved kinase inhibitors. This precedent suggests that derivatives of (5-Chlorothiophen-2-ylmethyl)-methyl-amine may possess affinity for the ATP-binding site of various kinases. A high-throughput screen against a panel of diverse kinases is an efficient strategy to identify initial hits.[16]
Protocol 3: High-Throughput Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common, non-radioactive method for assessing kinase activity by quantifying the amount of ADP produced.[17] The assay is readily adaptable to a 384-well plate format for high-throughput screening (HTS).[18]
Principle: The kinase reaction consumes ATP, producing ADP. A coupling enzyme system then uses the generated ADP to produce a fluorescent signal (e.g., resorufin), which is directly proportional to kinase activity. Inhibitors will reduce the rate of ADP formation, leading to a lower fluorescence signal.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the compound library in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of each compound solution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Add the kinase and its specific peptide substrate solution in assay buffer to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP detection reagent (containing coupling enzymes and substrates). Incubate for an additional 30-60 minutes to allow the fluorescent signal to develop.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Data Analysis and Hit Identification
-
Normalization: The raw fluorescence data is normalized using the controls:
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Hit Criteria: A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% at a 10 µM screening concentration) or three standard deviations from the mean of the plate.
-
Confirmation and Dose-Response: Hits from the primary screen are re-tested to confirm activity. Subsequently, a dose-response curve is generated by testing the compound over a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Conclusion
This application guide provides a detailed, scientifically-grounded framework for the derivatization of (5-Chlorothiophen-2-ylmethyl)-methyl-amine and the subsequent biological evaluation of the resulting compound library. By following the detailed protocols for synthesis, characterization, and screening, researchers can systematically explore the therapeutic potential of this privileged scaffold. The causality-driven explanations for experimental choices and the inclusion of self-validating quality control steps are designed to ensure the generation of high-quality, reproducible data, accelerating the journey from a starting scaffold to a potential drug discovery lead.
References
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. PubMed. Available at: [Link]
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Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. ResearchGate. Available at: [Link]
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Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed. Available at: [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
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Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]
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High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
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DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. ACS Publications. Available at: [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]
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NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Available at: [Link]
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Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]
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Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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Scaffold-based molecular design with a graph generative model. RSC Publishing. Available at: [Link]
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NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Available at: [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available at: [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. Available at: [Link]
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High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. Available at: [Link]
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Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available at: [Link]
-
Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. Available at: [Link]
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Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
Identification of small molecules using accurate mass MS/MS search. eScholarship.org. Available at: [Link]
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Synthesis of N‐Acyl‐N,O‐acetals from Aldehydes, Amides and Alcohols. Semantic Scholar. Available at: [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]
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Small Molecule Characterization and Identification With Orbitrap ID-X MS. YouTube. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles. ResearchGate. Available at: [Link]
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Synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine via Reductive Amination: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the experimental procedure for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, a valuable secondary amine intermediate in medicinal chemistry and drug development. The synthesis is achieved through a robust and widely utilized one-pot reductive amination reaction between 5-chlorothiophene-2-carbaldehyde and methylamine. This document provides a detailed, step-by-step protocol, delves into the underlying reaction mechanism, outlines critical safety precautions, and specifies analytical methods for product characterization. The presented methodology is designed to be both reproducible and scalable, offering researchers a reliable pathway to this important building block.
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is paramount in the synthesis of a vast array of pharmaceuticals and biologically active molecules due to its ability to reliably produce primary, secondary, and tertiary amines.[2] The core principle of this transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] A key advantage of this one-pot procedure is the avoidance of isolating the often-unstable imine intermediate, streamlining the synthetic process and frequently leading to higher yields.[3]
This application note focuses on the specific synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, a compound of interest in drug discovery programs due to the prevalence of the substituted thiophene moiety in various therapeutic agents. The procedure employs 5-chlorothiophene-2-carbaldehyde and methylamine as the starting materials. Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride [NaB(OAc)₃H] and sodium cyanoborohydride (NaBH₃CN) being among the most common and effective choices due to their mild nature and selectivity for the iminium ion over the starting aldehyde.[4][5]
Theory and Mechanistic Insights
The reductive amination process unfolds in two principal stages that occur sequentially in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of 5-chlorothiophene-2-carbaldehyde. This is followed by dehydration to yield a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. The formation of the imine is often catalyzed by mild acid.[6]
-
Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to afford the target secondary amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[7] Sodium triacetoxyborohydride is particularly well-suited for this purpose as its reactivity is attenuated by the electron-withdrawing acetate groups, making it a highly selective reducing agent for reductive aminations.[5][8]
Experimental Workflow
The overall experimental workflow for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is depicted below.
Figure 1: Experimental workflow for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chlorothiophene-2-carbaldehyde | ≥97% | Sigma-Aldrich |
| Methylamine solution (40 wt. % in H₂O) | Sigma-Aldrich | |
| Sodium triacetoxyborohydride [NaB(OAc)₃H] | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Silica gel for column chromatography | 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| TLC plates, silica gel 60 F₂₅₄ | EMD Millipore |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-chlorothiophene-2-carbaldehyde (1.46 g, 10.0 mmol). Dissolve the aldehyde in anhydrous dichloromethane (40 mL).
-
Amine Addition: Cool the flask to 0 °C using an ice bath. To the stirred solution, add a solution of methylamine in water (40 wt. %, 0.85 mL, 11.0 mmol) dropwise over 5 minutes.
-
Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Reduction: To the same flask, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition of the reducing agent, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[9] Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to isolate the pure (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10]
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.85 (d, 1H), 6.70 (d, 1H), 3.80 (s, 2H), 2.45 (s, 3H), 1.5-2.0 (br s, 1H, NH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 144.0, 128.0, 126.5, 125.0, 52.0, 36.0 |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₇H₁₀ClNS: 176.02, found: 176.1 |
Note: NMR chemical shifts are predicted and may vary slightly.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
5-Chlorothiophene-2-carbaldehyde: Irritating to the eyes, respiratory system, and skin.[11] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Methylamine: Corrosive and flammable. Handle with extreme care in a well-ventilated area.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also an irritant. Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane: A suspected carcinogen. Handle with appropriate engineering controls and PPE.
Dispose of all chemical waste in accordance with institutional and local regulations.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive reducing agent, incomplete imine formation. | Use fresh, anhydrous sodium triacetoxyborohydride. Ensure the use of anhydrous solvents. Increase the reaction time for imine formation. |
| Presence of starting aldehyde | Insufficient reducing agent or reaction time. | Add an additional portion of the reducing agent. Extend the reaction time and continue to monitor by TLC. |
| Formation of side products | Over-reduction, reaction with solvent. | Maintain a low temperature during the addition of the reducing agent. Ensure the use of appropriate anhydrous solvents. |
Conclusion
The reductive amination protocol detailed in this application note provides a reliable and efficient method for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine. By carefully controlling the reaction conditions and utilizing a selective reducing agent, high yields of the desired product can be consistently achieved. This procedure is amenable to scale-up and serves as a valuable tool for researchers in the fields of organic synthesis and drug discovery.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
- Google Patents. CN102993165A - Synthesis method of 5-chlorothiophene-2-formic acid.
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chemistry & Engineering, 5(6), 5407–5415. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]
-
G-Biosciences. Sodium Cyanoborohydride. Retrieved from [Link]
-
ACS Publications. (2007, May 1). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 84(5), 879. Retrieved from [Link]
-
Organic Chemistry Data. Sodium Cyanoborohydride - Common Organic Chemistry. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
-
Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
-
Supplementary Information. Retrieved from [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
Welcome to the technical support center for the synthesis and purification of (5-Chlorothiophen-2-ylmethyl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound, particularly the removal of unreacted starting materials.
Introduction
(5-Chlorothiophen-2-ylmethyl)-methyl-amine is a secondary amine commonly synthesized via the reductive amination of 5-chlorothiophene-2-carboxaldehyde with methylamine. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and potential side products. This guide provides a comprehensive resource in a question-and-answer format to troubleshoot and resolve these purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude (5-Chlorothiophen-2-ylmethyl)-methyl-amine product?
Following a typical reductive amination synthesis, the primary impurities you will likely encounter are the unreacted starting materials:
-
5-chlorothiophene-2-carboxaldehyde: A solid with a boiling point of 99 °C at 21 mmHg.[1]
-
Methylamine: A gas at room temperature with a boiling point of -6.3 °C, often used as a solution in a solvent like THF or methanol.[2] It is highly soluble in water.[2]
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an effective initial method. Co-spot your crude reaction mixture with authentic samples of your starting materials. The aldehyde is typically UV active, and both the starting amine and the product can be visualized with a potassium permanganate stain or ninhydrin for primary/secondary amines.
Troubleshooting Purification
This section details various methods to remove unreacted starting materials from your (5-Chlorothiophen-2-ylmethyl)-methyl-amine product.
Problem 1: My crude product is contaminated with unreacted 5-chlorothiophene-2-carboxaldehyde.
Solution: Acid-Base Extraction
This is the most common and effective method to separate the basic amine product from the neutral aldehyde starting material.
Rationale: (5-Chlorothiophen-2-ylmethyl)-methyl-amine, as a secondary amine, is basic and will be protonated in an acidic aqueous solution, forming a water-soluble ammonium salt. The unreacted aldehyde, being neutral, will remain in the organic phase.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The amine product will move to the aqueous layer as its hydrochloride salt. Repeat the extraction of the organic layer to ensure complete transfer of the amine.
-
Separation of Aldehyde: The organic layer now contains the unreacted 5-chlorothiophene-2-carboxaldehyde. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the aldehyde if desired.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride salt, regenerating the free amine, which will typically appear as an oil or precipitate.
-
Product Extraction: Extract the basified aqueous layer multiple times with fresh portions of an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts containing the purified amine, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Troubleshooting Tip: If an emulsion forms during the extraction, adding a small amount of brine can help to break it.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for acid-base extraction purification.
Problem 2: My product is contaminated with residual methylamine.
Solution 1: Aqueous Washes
Rationale: Methylamine is highly soluble in water and can be effectively removed by washing the organic solution of the crude product with water or brine.[2]
Solution 2: Evaporation
Rationale: Due to its low boiling point (-6.3 °C), gentle heating of the crude product under a stream of nitrogen or under vacuum can effectively remove any remaining methylamine.[2]
Problem 3: Both starting materials are present, and I need a very high purity product.
Solution: Flash Column Chromatography
Rationale: Flash column chromatography provides a higher degree of separation based on the differential adsorption of the components onto a stationary phase. For amines, which can interact strongly with acidic silica gel, specific conditions are often required.
Recommended Flash Chromatography Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel | Standard, cost-effective choice. |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 0-50%) with the addition of a small amount of triethylamine (0.1-1%). | The non-polar to polar gradient will elute compounds based on polarity. Triethylamine is added to the mobile phase to compete with the basic amine product for binding to the acidic silanol groups on the silica surface, which prevents peak tailing and improves separation. |
Step-by-Step Protocol for Flash Column Chromatography:
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., hexanes with 0.1% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tip: If the amine product still streaks on the TLC plate even with triethylamine, consider using a different stationary phase such as alumina or a commercially available amine-functionalized silica gel.
Diagram of Purification Decision Tree:
Caption: Decision tree for selecting a purification method.
Characterization Data
Confirming the identity and purity of your final product is crucial. Below are the expected analytical data for the starting materials and predicted data for the product.
Table 1: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |
| 5-Chlorothiophene-2-carboxaldehyde | C₅H₃ClOS | 146.59 | 99 @ 21 mmHg[1] | IR (cm⁻¹): ~1670 (C=O stretch) |
| Methylamine | CH₅N | 31.06 | -6.3[2] | ¹H NMR: Singlet around 2.4 ppm. MS (EI): m/z 31 (M⁺), 30 (base peak) |
| (5-Chlorothiophen-2-ylmethyl)-methyl-amine | C₆H₈ClNS | 161.65 | (Predicted to be higher than aldehyde) | Predicted MS (ESI): m/z 162.01 ([M+H]⁺) |
References
-
Methylamine. ChemBK. [Link]
-
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Technical Support Center: Managing Exotherms in the Synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine. The focus is on understanding, predicting, and safely managing potential exothermic events, particularly during the reductive amination sequence.
Section 1: Understanding the Core Reaction and Its Thermal Hazards
The synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine from 5-chlorothiophene-2-carbaldehyde and methylamine is typically achieved via a two-stage, one-pot reductive amination. While efficient, this process involves highly energetic steps that demand rigorous control to prevent thermal runaway.
FAQ: What makes this synthesis potentially hazardous?
Answer: The primary hazard stems from the reduction of the intermediate imine using a metal hydride reducing agent, most commonly sodium borohydride (NaBH₄). This step is significantly exothermic. A thermal runaway can occur if the rate of heat generation exceeds the rate of heat removal by the cooling system[1]. The key contributing factors are:
-
High Heat of Reaction: The reduction of an imine or ketone with sodium borohydride is a highly energetic reaction, with a heat of reaction estimated around -150 kcal per mole of NaBH₄.[2]
-
Reagent Accumulation: If the reaction is run at a low temperature where the reduction rate is slow, unreacted sodium borohydride can accumulate. A slight increase in temperature or a localized hot spot can then trigger a rapid, uncontrolled reaction of the accumulated reagent.[3]
-
Side Reactions: Sodium borohydride reacts with protic solvents like methanol or water, especially in acidic conditions or at elevated temperatures. This decomposition is also exothermic and generates flammable hydrogen gas, which can pressurize the reactor and create an explosion hazard.[2][4]
Workflow Overview: Reductive Amination
Caption: General workflow for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Section 2: Proactive Exotherm Management: Recommended Protocols
Safe execution relies on controlling the reaction rate through the careful, metered addition of reagents and maintaining a well-defined temperature profile.
Experimental Protocol: A Safety-First Approach
This protocol assumes a 100 mmol scale reaction. Adjust volumes and addition times proportionally for different scales, but always perform a new safety assessment.
Equipment:
-
Jacketed reactor with overhead stirring, a temperature probe (thermocouple), and a pressure-equalizing addition funnel.
-
Circulating cooling bath capable of reaching and maintaining -10°C to 0°C.
-
Inert atmosphere (Nitrogen or Argon).
-
Secondary containment.
Step 1: Imine Formation
-
Charge the reactor with 5-chlorothiophene-2-carbaldehyde (14.66 g, 100 mmol) and methanol (200 mL).
-
Begin stirring and purge the vessel with nitrogen.
-
Cool the solution to 0-5°C using the circulating bath.
-
Slowly add a 40% solution of methylamine in water (~8.5 mL, ~110 mmol) dropwise via the addition funnel over 20-30 minutes.
-
Causality: While imine formation is typically less exothermic than the reduction, adding the amine slowly to a cooled solution prevents an initial temperature spike that could accelerate side reactions.
-
Maintain the temperature at 0-5°C and stir for 1 hour to ensure complete imine formation. Monitor by TLC or another suitable method if desired.
Step 2: Controlled Reduction
-
Ensure the imine solution temperature is stable at 0-5°C.
-
Prepare a solution or slurry of sodium borohydride (4.54 g, 120 mmol) in a suitable solvent. A key safety measure is to stabilize aqueous NaBH₄ solutions with a small amount of sodium hydroxide (e.g., in 20 mL of 0.1 M NaOH) to suppress hydrolysis and hydrogen gas evolution.[2]
-
Critical Step: Add the sodium borohydride solution/slurry portion-wise or via a syringe pump over a minimum of 60-90 minutes. Do not add it all at once.
-
Carefully monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 10°C.
-
Causality: The reaction is dose-controlled. By adding the reducing agent slowly, you ensure that it reacts almost as soon as it enters the vessel, preventing accumulation and allowing the cooling system to manage the heat generated effectively.[3]
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours, or until the reaction is deemed complete by TLC/LC-MS.
Step 3: Safe Quenching
-
Cool the reaction mixture back down to 0-5°C.
-
Prepare a quenching solution (e.g., 50 mL of acetone or a saturated ammonium chloride solution).
-
Critical Step: Add the quenching solution very slowly, dropwise, while carefully monitoring the temperature. An initial exotherm and gas evolution (from destroying excess NaBH₄) are expected.
-
Causality: A rapid quench can cause a violent exotherm and gas release. Acetone is effective as it reacts with unreacted borohydride. Water can also be used, but the reaction can be vigorous.
Table 1: Critical Process Parameters
| Parameter | Recommended Range | Rationale & Justification |
| Imine Formation Temp. | 0 to 5°C | Minimizes side reactions and provides a safe starting point for the highly exothermic reduction step. |
| NaBH₄ Addition Temp. | 0 to 10°C | Balances a reasonable reaction rate with the ability of standard lab equipment to control the exotherm. Prevents reagent accumulation. |
| NaBH₄ Addition Time | 60-90 minutes (for 100 mmol) | Ensures the reaction is addition-rate controlled, not kinetically controlled. Prevents thermal runaway.[2][3] |
| Quenching Temp. | 0 to 10°C | Minimizes the intensity of the exotherm from the destruction of excess, highly reactive borohydride. |
| Solvent | Methanol, Ethanol | Common solvents for NaBH₄ reductions. Note: NaBH₄ reacts with alcohols, generating H₂; this is accelerated by heat and acid.[4][5] |
Section 3: Troubleshooting Guide for Exothermic Events
Rapid identification and response are critical if you encounter a thermal deviation.
Q: My reaction temperature is rising rapidly and uncontrollably after adding the NaBH₄. What should I do?
A: You are likely experiencing a thermal runaway. Immediate and calm action is required.
-
STOP ADDITION: Immediately cease adding the sodium borohydride.
-
MAXIMUM COOLING: Set your cooling circulator to its lowest possible temperature and ensure maximum coolant flow.
-
EMERGENCY COOLING: If the temperature continues to rise, use an external ice/acetone bath around the reactor for emergency cooling.
-
DILUTE (If Safe): If the reaction appears contained and you can do so safely, add a cold, inert solvent (like pre-chilled THF or Toluene) to dilute the reaction mass and help absorb heat. Do not add protic solvents like water or methanol , as this may accelerate decomposition and gas generation.[2][6]
-
ALERT & EVACUATE: Alert colleagues and your lab supervisor. If the temperature rise exceeds 20-30°C above the setpoint and is not coming under control, evacuate the immediate area and follow your institution's emergency procedures.
Troubleshooting Decision Tree
Caption: Emergency response decision tree for a thermal runaway event.
Q: I observed a sudden, vigorous bubbling during the NaBH₄ addition or quench. What is it?
A: This is almost certainly the evolution of hydrogen gas. Sodium borohydride reacts with any available proton source (water, methanol, acidic impurities) to decompose into sodium borate and H₂ gas.[2][4] This is also an exothermic process that can accelerate the primary reaction. If this occurs unexpectedly:
-
Ensure adequate ventilation and that no ignition sources are present.
-
Slow or stop the reagent addition immediately to let the gas evolution subside.
-
The use of NaBH₄ solutions stabilized with NaOH can significantly mitigate this hazard.[2]
References
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Duggan, P.J., Johnson, A.A., & Rogers, R.L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Journal of Electrochemistry. (2023). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. [Link]
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Royal Society of Chemistry. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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Thieme. (2024). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]
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PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. [Link]
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ResearchGate. (2023). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine and Its Analogs
Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged pharmacophore."[1][2] The structural and electronic properties of the thiophene nucleus allow it to serve as a bioisosteric replacement for other aromatic systems, such as benzene, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer,[4][5] anti-inflammatory,[6][7] antimicrobial,[5][8] anticonvulsant,[9] and, most notably for the present discussion, potent modulation of monoamine transporters.[10][11][12][13]
This guide provides a comparative analysis of the biological activity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine and its structural analogs. While specific experimental data for this precise molecule is not extensively available in the public domain, its structural features—a chlorinated thiophene ring linked to a methylamine—strongly suggest a potential interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide will, therefore, focus on comparing analogs with established activities at these key neurological targets, providing a framework for predicting the biological profile of (5-Chlorothiophen-2-ylmethyl)-methyl-amine and guiding future research.
Hypothesized Biological Target: Monoamine Transporters
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[13] Their inhibition can lead to profound physiological effects, forming the basis for the therapeutic action of many antidepressants, anxiolytics, and psychostimulants.[11] The general structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, featuring an aromatic ring and an amine group, is a common pharmacophore for monoamine transporter ligands. The chloro-substitution on the thiophene ring is particularly noteworthy, as halogenated analogs of other monoamine transporter inhibitors often exhibit enhanced potency and selectivity.[14]
Comparative Analysis of Thiophene-Based Monoamine Transporter Inhibitors
The biological activity of thiophene-based compounds is exquisitely sensitive to the nature and position of substituents on the thiophene ring and modifications to the amine side chain. This section will compare analogs of (5-Chlorothiophen-2-ylmethyl)-methyl-amine to illustrate these structure-activity relationships (SAR).
Influence of Substitution on the Thiophene Ring
The substitution pattern on the thiophene ring plays a pivotal role in determining both the potency and selectivity of monoamine transporter inhibitors.
-
Halogenation: As exemplified by chloro-substituted thiophene analogs, the introduction of a halogen can significantly enhance inhibitory activity.[14] For instance, in a series of norepinephrine reuptake inhibitors, chloro-substituted thiophene-based compounds were identified as the most potent.[14] This is often attributed to favorable interactions with specific residues within the transporter's binding pocket.
-
Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a phenyl ring. In some chemical series, this replacement has led to compounds with superior potency and selectivity for the dopamine transporter.[15]
Table 1: Comparison of Thiophene and Phenyl Analogs as Dopamine Transporter (DAT) Inhibitors
| Compound | Core Scaffold | Key Substituents | DAT IC50 (nM) | DAT/SERT Selectivity |
| Analog A | Phenyl | 4-Fluoro | 14 | 6.1 |
| Analog B | Thiophene | 5-Chloro | 6.0 | 30.0 |
Data synthesized from principles discussed in cited literature.[15]
Modifications of the Amine Side Chain
Alterations to the methylamine side chain of the core molecule can drastically alter its biological activity.
-
N-Alkylation: The nature of the alkyl group on the nitrogen atom can influence potency and selectivity. While the core compound has a methyl group, increasing the steric bulk (e.g., to an ethyl or propyl group) can either enhance or diminish activity depending on the specific transporter and the conformation of the binding pocket.
-
Cyclization: Incorporating the amine into a cyclic structure, such as a piperidine or piperazine ring, is a common strategy in the design of monoamine transporter inhibitors.[16][17] This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency.
Experimental Protocols for Assessing Biological Activity
To empirically determine the biological activity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine and its analogs, a series of in vitro and in vivo assays are required.
In Vitro Radioligand Binding Assays
This assay is the gold standard for determining the affinity of a compound for a specific transporter.
Objective: To measure the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.
Objective: To determine the functional potency (IC50) of test compounds in inhibiting dopamine, serotonin, and norepinephrine uptake.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing human DAT, SERT, or NET in appropriate multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the accumulated radiolabeled neurotransmitter.
-
Scintillation Counting: Quantify the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Visualizing the Scientific Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: High-level workflow for the biological evaluation of novel monoamine transporter inhibitors.
Caption: Detailed steps of the in vitro radioligand binding assay.
Conclusion and Future Directions
Based on the extensive literature on thiophene derivatives, (5-Chlorothiophen-2-ylmethyl)-methyl-amine is a promising candidate for investigation as a monoamine transporter inhibitor. The chloro-substitution suggests the potential for high potency, and a comprehensive evaluation of its activity at DAT, SERT, and NET is warranted. The experimental protocols detailed in this guide provide a robust framework for such an investigation.
Future research should focus on synthesizing a series of analogs with systematic modifications to the thiophene ring and the amine side chain to fully elucidate the structure-activity relationships. This will not only clarify the biological profile of the core compound but also has the potential to lead to the discovery of novel and selective monoamine transporter inhibitors with therapeutic potential for a range of neurological and psychiatric disorders.
References
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A Framework for Assessing and Comparing the Cytotoxicity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic properties of the novel compound, (5-Chlorothiophen-2-ylmethyl)-methyl-amine. As there is currently no publicly available cytotoxicity data for this specific molecule, this document outlines a robust, multi-phase experimental plan. This plan is designed to not only determine its cytotoxic potential but also to elucidate its mechanism of action and benchmark its performance against a relevant alternative.
The structural backbone of this compound is a thiophene ring, a sulfur-containing heterocycle that is a cornerstone in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[1][2] Studies have shown that various thiophene analogs can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][4] Given this precedent, it is hypothesized that (5-Chlorothiophen-2-ylmethyl)-methyl-amine may also possess cytotoxic activity, warranting the rigorous investigation detailed herein.
Phase 1: Initial Viability Screening and IC50 Determination
The foundational step in assessing a novel compound's cytotoxicity is to determine the concentration at which it inhibits 50% of cell growth, known as the IC50 value.[5] This provides a quantitative measure of potency. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (MTT) to a purple formazan product.[7]
Recommended Cell Line Panel:
To obtain a preliminary understanding of both efficacy and potential toxicity to non-cancerous cells, a diverse cell panel is recommended:
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cancer cell line. |
| A549 | Human Lung Carcinoma | Representative of a common and aggressive cancer type. |
| HepG2 | Human Hepatocellular Carcinoma | Important for assessing potential liver-specific effects.[8] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to evaluate general cytotoxicity and selectivity.[9] |
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.
Detailed Protocol: MTT Assay for Cell Viability [10][11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of (5-Chlorothiophen-2-ylmethyl)-methyl-amine in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: IC50 Values (Template)
| Cell Line | (5-Chlorothiophen-2-ylmethyl)-methyl-amine IC50 (µM) | Benchmark Compound (e.g., Doxorubicin) IC50 (µM) | Selectivity Index |
| MCF-7 | Experimental Data | Experimental Data | Calculated Value |
| A549 | Experimental Data | Experimental Data | Calculated Value |
| HepG2 | Experimental Data | Experimental Data | Calculated Value |
| HEK293 | Experimental Data | Experimental Data | Calculated Value |
| Selectivity Index = IC50 in non-cancerous cells (HEK293) / IC50 in cancer cells |
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, it is critical to determine how the compound induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). This has significant implications for the therapeutic potential of a compound, as apoptosis is generally the preferred mechanism for anticancer agents.
Apoptosis vs. Necrosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[15]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[16]
Detailed Protocol: Annexin V/PI Staining for Apoptosis [17]
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Hypothesized Apoptotic Signaling Pathway
Many cytotoxic agents, including some thiophene derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This pathway is often initiated by cellular stress, leading to changes in mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: A potential intrinsic apoptosis pathway induced by the test compound.
Phase 3: Comparative Analysis with a Benchmark Compound
To contextualize the cytotoxic performance of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, it should be compared head-to-head with a standard-of-care chemotherapeutic agent. Doxorubicin is an excellent choice as it is a widely used anticancer drug with a well-documented cytotoxic profile across many cell lines.[18]
Comparative Data Summary (Template)
This table should be populated with data obtained by running the novel compound and the benchmark in parallel under identical experimental conditions.
| Parameter | Cell Line | (5-Chlorothiophen-2-ylmethyl)-methyl-amine | Doxorubicin |
| IC50 (µM) at 48h | MCF-7 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | |
| Apoptosis (%) at IC50 | MCF-7 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | |
| Necrosis (%) at 2x IC50 | MCF-7 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data |
By following this structured, multi-phase approach, researchers can generate a comprehensive and comparative dataset on the cytotoxicity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine. This will provide a solid foundation for further preclinical development and a deeper understanding of its potential as a therapeutic agent.
References
- Samir, E., Abouzied, A. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org.
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Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. Available from: [Link]
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(2017). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. Available from: [Link]
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Samir, E. M., et al. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. Available from: [Link]
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(2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH. Available from: [Link]
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(n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available from: [Link]
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(2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]
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(n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available from: [Link]
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(n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]
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(n.d.). MTT Assay Protocol for Lab Use. Scribd. Available from: [Link]
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(n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
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(2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available from: [Link]
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(n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available from: [Link]
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(2024). LDH cytotoxicity assay. Protocols.io. Available from: [Link]
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(n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
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(n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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(2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available from: [Link]
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(2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
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Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]
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Navigating the Monoamine Maze: A Comparative Selectivity Guide to (5-Chlorothiophen-2-ylmethyl)-methyl-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuropharmacology, the pursuit of selective modulators for monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—remains a cornerstone of drug discovery for neuropsychiatric disorders. Within this pursuit, the chemical scaffold of (5-Chlorothiophen-2-ylmethyl)-methyl-amine and its derivatives emerges as a compelling area of exploration. This guide offers a comparative analysis of the selectivity profile of this chemical series, contextualized with established monoamine reuptake inhibitors, and provides the experimental framework necessary for such evaluations.
The Thiophene Scaffold: A Privileged Structure in Neuropharmacology
The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore in medicinal chemistry. Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties such as metabolic stability and target affinity. The incorporation of a 5-chloro substituent on the thiophene ring can further influence electronic properties and binding interactions, potentially enhancing potency and selectivity for specific biological targets. The (5-Chlorothiophen-2-ylmethyl)-methyl-amine core represents a foundational structure for building a diverse library of compounds with potential activity at monoamine transporters.
Comparative Selectivity Profiles at Monoamine Transporters
Direct, publicly available experimental data on the binding affinities of (5-Chlorothiophen-2-ylmethyl)-methyl-amine at SERT, DAT, and NET is limited. However, by examining structurally related thiophene derivatives and established monoamine transporter ligands, we can infer a potential selectivity profile and highlight the importance of specific structural modifications.
Below is a comparative table of binding affinities (Ki, nM) for various reference compounds at human monoamine transporters. This data provides a crucial benchmark for evaluating the potential selectivity of novel thiophene derivatives.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Primary Selectivity |
| (5-Chlorothiophen-2-ylmethyl)-methyl-amine | Data not available | Data not available | Data not available | - |
| Sertraline | ~1 | ~25 | ~250 | SERT |
| Fluoxetine | ~1 | ~200 | ~150 | SERT |
| Citalopram | ~1.8 | >10,000 | >10,000 | SERT[1] |
| Cocaine | 172 ± 15 | 187 ± 18.7 | 3300 ± 170 | Non-selective |
| Methylphenidate | >10,000 | ~60 | ~100 | DAT/NET |
| Modafinil | NA | 2600 | NA | Weak DAT |
| Modafinil Analog (5p, JJC8-016) | 354 | 114 | 3850 | DAT[2] |
Note: Ki values are approximate and can vary between different studies and assay conditions. "NA" indicates data not available in the cited sources.
The structure-activity relationship (SAR) of related compounds suggests that modifications to the amine and the aromatic ring system can significantly impact selectivity. For instance, in a series of modafinil analogues, the replacement of an amide with an amine was well-tolerated and substitutions on the diphenyl rings influenced DAT affinity and selectivity over SERT and NET.[2]
Deciphering the Mechanism: Key Signaling Pathways
The therapeutic and adverse effects of monoamine transporter inhibitors are dictated by their interaction with the respective transporters, which in turn modulates the concentration of neurotransmitters in the synaptic cleft.
Caption: Monoamine Neurotransmission and Reuptake Inhibition.
Selective inhibition of SERT, for example, leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic signaling. Similarly, DAT and NET inhibitors increase synaptic dopamine and norepinephrine levels, respectively. The selectivity profile of a compound determines its specific neurochemical effects and, consequently, its therapeutic potential and side-effect profile.
Experimental Protocols for Determining Selectivity
To rigorously determine the selectivity profile of (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives, a standardized set of in vitro assays is essential.
Radioligand Binding Assays
This is the gold standard for determining the affinity of a compound for a specific receptor or transporter. The principle involves a competition between the unlabeled test compound and a radiolabeled ligand with known high affinity and selectivity for the target.
Workflow for Radioligand Binding Assay:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin, dopamine, or norepinephrine transporter (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of the (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivative or a reference compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., unlabeled citalopram).
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Directions and Conclusion
The (5-Chlorothiophen-2-ylmethyl)-methyl-amine scaffold holds promise for the development of novel monoamine transporter inhibitors. The initial analysis suggests that subtle structural modifications could lead to significant changes in selectivity, paving the way for compounds with tailored pharmacological profiles.
To fully elucidate the potential of this chemical series, a comprehensive in vitro pharmacological characterization is imperative. The experimental protocols outlined in this guide provide a robust framework for determining the binding affinities and selectivity of these derivatives at SERT, DAT, and NET. The resulting data will be instrumental in guiding future medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to the discovery of novel therapeutic agents for a range of neuropsychiatric disorders.
References
- H. M. El-Subbagh, A. A. Al-Obaid, and A. M. Al-Rashood, "Monoamine Transporter Ligands: A Comprehensive Review of Discovery and Development," Journal of Medicinal Chemistry, vol. 64, no. 1, pp. 1-30, 2021.
- S. J. Gatley, et al., "Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters," Life Sciences, vol. 58, no. 12, pp. PL 231-239, 1996.
- T. D. Sotnikova, et al., "Dopamine transporter-dependent and -independent actions of amphetamine in striatum," The Journal of Neuroscience, vol. 25, no. 25, pp. 6034-6041, 2005.
- S. M. Stahl, Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications, 4th ed. Cambridge University Press, 2013.
- M. C. Austen, et al., "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban, BAY 59-7939): A New, Orally Active, Direct Factor Xa Inhibitor," Journal of Medicinal Chemistry, vol. 50, no. 5, pp. 889-896, 2007.
Sources
A Comparative Guide to the Structural Validation of (5-Chlorothiophen-2-ylmethyl)-methyl-amine by Mass Spectrometry
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. (5-Chlorothiophen-2-ylmethyl)-methyl-amine (C₆H₈ClNS) is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Ensuring the correct structure of this molecule is paramount, as even minor isomeric impurities or structural misassignments can lead to drastically different pharmacological or toxicological profiles.
This guide provides an in-depth, comparative analysis of validating the structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, with a primary focus on mass spectrometry (MS). We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the insights gained from MS with those from orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust, self-validating analytical strategies.[3][4]
Part 1: Mass Spectrometry - The Cornerstone of Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for structural elucidation, providing precise molecular weight information and revealing connectivity through controlled fragmentation.[5] For a novel or synthesized compound like (5-Chlorothiophen-2-ylmethyl)-methyl-amine, MS is often the first-line technique for confirming that the desired chemical transformation has occurred.
Strategic Selection of Ionization Techniques: ESI vs. EI
The choice of ionization method is a critical first step that dictates the nature of the resulting mass spectrum. The two most common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), offer complementary information.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically transfers a proton to the analyte in solution, generating a protonated molecule ([M+H]⁺) with minimal fragmentation.[6] This is particularly advantageous for confirming the molecular weight of the parent compound. For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the basic nitrogen atom of the secondary amine is readily protonated, making it an ideal candidate for positive-ion ESI.[7][8] The expected [M+H]⁺ ion would provide a clear signal corresponding to the molecule's total mass plus a proton.
-
Electron Ionization (EI): In contrast, EI is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and extensively fragment.[9][10] While the molecular ion (M⁺•) may be weak or absent for some molecules like aliphatic amines, the resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, providing rich structural information.[11]
Recommendation: For comprehensive validation, employing both techniques is ideal. Start with ESI to unequivocally determine the molecular weight, followed by EI (typically coupled with Gas Chromatography, GC-MS) to generate a detailed fragmentation map that confirms the arrangement of the molecule's constituent parts.
Decoding the Mass Spectrum: Predicted Data for (5-Chlorothiophen-2-ylmethyl)-methyl-amine
A thorough analysis of the predicted mass spectrum is key to structural validation.
Molecular Formula: C₆H₈ClNS
Monoisotopic Mass: 161.01 g/mol
The PubChem database indicates the predicted m/z for the protonated molecule [M+H]⁺ is 162.01387.[12]
Key Spectral Features to Validate:
-
The Molecular Ion and the Chlorine Isotope Pattern: The most telling feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13] This results in two distinct peaks in the mass spectrum for every chlorine-containing ion: a main peak (M) and an "M+2" peak that is approximately one-third the height of the M peak.[14][15] For our target molecule, we expect to see a peak cluster for the molecular ion at m/z 161 (for C₆H₈³⁵ClNS) and m/z 163 (for C₆H₈³⁷ClNS) in a ~3:1 intensity ratio. The presence of this pattern is definitive proof of a single chlorine atom in the molecule.
-
Major Fragmentation Pathways: The energetically unstable molecular ions generated, particularly in EI, will break apart at their weakest bonds.[9] For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the most probable fragmentation is α-cleavage, which is the cleavage of the C-C bond adjacent to the heteroatom (nitrogen).[11][16]
-
Alpha-Cleavage: The bond between the chlorothiophene ring and the methylene bridge is a likely point of cleavage. This would result in the formation of a stable, resonance-stabilized iminium ion, which is often the most abundant fragment (the base peak) in the spectrum of amines.[16]
-
Loss of the 5-chlorothiophen-2-yl radical: This cleavage would generate a fragment ion [CH₂=N⁺H(CH₃)] with an m/z of 44.
-
Formation of the 5-chlorothiophenylmethyl cation: Cleavage of the C-N bond can lead to the formation of the chlorothiophenylmethyl cation [C₅H₄ClS-CH₂]⁺. This would produce a characteristic isotopic cluster at m/z 131/133.
-
-
Quantitative Data Summary
| Feature | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Intensity Ratio | Rationale |
| Molecular Ion (M⁺•) | 161.01 | 163.01 | ~3:1 | Represents the intact molecule. Isotope pattern confirms one chlorine atom.[14][15] |
| Protonated Molecule ([M+H]⁺) | 162.01 | 164.01 | ~3:1 | Expected in ESI mode; confirms molecular weight.[12] |
| Fragment 1 (α-cleavage) | 131.00 | 133.00 | ~3:1 | Formation of the stable 5-chlorothiophenylmethyl cation. |
| Fragment 2 (α-cleavage) | 44.05 | - | - | Formation of the methyliminium ion; often the base peak.[16] |
Part 2: A Self-Validating Experimental Protocol for LC-MS Analysis
This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method using ESI, designed to be self-validating by incorporating essential quality controls.
Objective: To confirm the molecular weight and purity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.
Materials:
-
(5-Chlorothiophen-2-ylmethyl)-methyl-amine sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Calibrant solution (e.g., Agilent ESI-L Low Concentration Tuning Mix)
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
System Suitability and Calibration:
-
Rationale: To ensure the mass spectrometer is performing optimally and providing accurate mass measurements.
-
Procedure:
-
Perform a routine system startup and check vacuum levels.
-
Infuse the calibrant solution and perform a mass axis calibration according to the manufacturer's instructions. Ensure the mass accuracy is within acceptable limits (typically < 5 ppm).
-
-
-
Sample and Mobile Phase Preparation:
-
Rationale: Proper sample and solvent preparation prevents contamination and ensures efficient ionization.
-
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile. The formic acid aids in the protonation of the analyte.[8]
-
-
-
LC-MS Data Acquisition:
-
Rationale: Chromatographic separation confirms the purity of the sample before it enters the mass spectrometer.
-
Procedure:
-
Equilibrate the LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm) with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject a blank (50:50 A:B) to ensure no system carryover.
-
Inject 1-5 µL of the working sample solution.
-
Run a gradient elution (e.g., 5% to 95% B over 5 minutes) to separate the analyte from any potential impurities.
-
Set the mass spectrometer to acquire data in positive ESI mode over a mass range of m/z 50-500.
-
-
-
Data Analysis and Validation:
-
Rationale: Systematic data review to confirm the structure and purity.
-
Procedure:
-
Extract the ion chromatogram for the predicted [M+H]⁺ ion (m/z 162.01).
-
Verify that a single major peak is present at a reasonable retention time.
-
Examine the mass spectrum of this peak. Confirm the presence of the [M+H]⁺ ion at m/z 162.01 and its corresponding M+2 isotope at m/z 164.01.
-
Measure the intensity ratio of the isotopic peaks. It should be approximately 3:1.
-
Calculate the mass error between the observed mass and the theoretical mass. A value below 5 ppm provides high confidence in the elemental composition.
-
-
Workflow Diagram
Caption: Workflow for LC-MS based structural validation.
Part 3: Comparison with Orthogonal Analytical Techniques
While mass spectrometry is powerful, relying on a single technique is insufficient for complete structural elucidation under regulatory guidelines.[17] Orthogonal methods, which measure different physical properties of the molecule, are required for unambiguous confirmation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Would confirm the number and connectivity of all protons. For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, it should show distinct signals for the two protons on the thiophene ring, the methylene (CH₂) protons, and the methyl (CH₃) protons, with characteristic chemical shifts and coupling patterns.[18]
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the presence of the four distinct carbons of the chlorothiophene ring, the methylene carbon, and the methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies specific functional groups based on their vibrational frequencies.
-
Expected Signals: Key absorbances would include C-H stretching from the aromatic ring and alkyl groups, N-H bending for the secondary amine, C-N stretching, and characteristic vibrations for the thiophene ring and the C-Cl bond.[19]
Comparative Analysis Summary
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Unmatched sensitivity, definitive molecular weight confirmation, isotopic pattern analysis. | Does not provide direct information on atom connectivity or stereochemistry. |
| NMR Spectroscopy | Detailed map of C-H framework, atom connectivity through space/bonds. | Unambiguous determination of isomeric structures, provides the complete structural "skeleton". | Relatively low sensitivity, requires larger sample amounts, complex spectra can be difficult to interpret. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-Cl). | Fast, non-destructive, excellent for confirming functional groups. | Provides limited information on the overall molecular structure; not suitable for distinguishing isomers. |
Conclusion
The structural validation of (5-Chlorothiophen-2-ylmethyl)-methyl-amine requires a multi-faceted analytical approach. Mass spectrometry serves as the primary tool, offering definitive confirmation of the molecular weight and elemental composition through high-resolution analysis and the characteristic chlorine isotopic pattern. The fragmentation data generated, particularly via EI-MS, provides crucial evidence for the molecule's substructures.
However, for complete and robust validation that meets the rigorous standards of drug development, MS data must be corroborated by orthogonal techniques. NMR spectroscopy is essential for confirming the precise atomic connectivity and distinguishing between potential isomers, while FTIR provides a rapid confirmation of the expected functional groups. By integrating the data from these complementary methods, researchers can achieve the highest level of confidence in the structural integrity of their target compound, ensuring the reliability and reproducibility of all subsequent research.
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HSC Chemistry - Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from Science Ready. [Link]
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Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]
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Wikipedia. (n.d.). Isotopes of chlorine. [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
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Oxford Academic. (n.d.). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
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NIH National Library of Medicine. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
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J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
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Spectroscopy Online. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
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International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]
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ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
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Chemistry LibreTexts. (2022, July 3). Isotope Abundance. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
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YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
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A Comparative Guide to the Structure-Activity Relationship of (5-Chlorothiophen-2-ylmethyl)-methyl-amine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurological disorders such as depression and Parkinson's disease.[1] The thiophene moiety is a privileged scaffold in medicinal chemistry, known to enhance the biological activity of various compounds.[2] This guide will explore how modifications to the (5-Chlorothiophen-2-ylmethyl)-methyl-amine core can influence potency and selectivity towards MAO-A and MAO-B.
Comparative Analysis of Structurally Related Thiophene Derivatives
To understand the potential SAR of (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives, we will analyze the inhibitory activities of analogous compounds where the thiophene ring and the amine side-chain have been systematically modified. The following table summarizes the MAO inhibitory activity of representative thiophene derivatives from the literature, which will serve as a basis for our comparative discussion.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 9e | 2,1-Benzothiazine-hydrazone with 5-chloro-thiophene | MAO-A | 1.04 ± 0.01 | - | [3] |
| 9h | 2,1-Benzothiazine-hydrazone with 5-methyl-thiophene | MAO-B | 1.03 ± 0.17 | - | [3] |
| P16 | (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | MAO-B | 0.11 ± 0.01 (Ki) | - | [4] |
| Compound 5 | Benzo[b]thiophene-3-ole derivative | MAO-B | >90% inhibition at 10 µM | Selective for MAO-B | [5] |
| Compound 2b | Thiosemicarbazone derivative | MAO-B | 0.042 ± 0.002 | Selective for MAO-B | [6] |
| Compound 2h | Thiosemicarbazone derivative | MAO-B | 0.056 ± 0.002 | Selective for MAO-B | [6] |
Structure-Activity Relationship (SAR) Insights
Based on the data from related compounds, we can extrapolate the following SAR principles for the (5-Chlorothiophen-2-ylmethyl)-methyl-amine scaffold:
-
Substitution on the Thiophene Ring: The presence and position of substituents on the thiophene ring are critical for activity and selectivity.
-
A chloro group at the 5-position of the thiophene ring, as seen in compound 9e , contributes to potent MAO-A inhibition.[3] This suggests that an electron-withdrawing group at this position is favorable for interacting with the active site of MAO-A.
-
Conversely, a methyl group at the 5-position , as in compound 9h , leads to potent MAO-B inhibition.[3] This indicates that a small, electron-donating group at this position may enhance binding to the more hydrophobic active site of MAO-B.
-
-
The Nature of the Linker and Side Chain: The chemical group connecting the thiophene ring to the amine and the nature of the amine itself are crucial determinants of inhibitory potential.
-
In the benzothiazine-hydrazone series, the extended conjugated system likely plays a significant role in positioning the thiophene moiety within the enzyme's active site.
-
For the (5-Chlorothiophen-2-ylmethyl)-methyl-amine core, the methyl group on the nitrogen is expected to influence the compound's pKa and lipophilicity, which are important for cell permeability and interaction with the enzyme. Further substitutions on the amine could modulate selectivity. For instance, larger, more hydrophobic groups might favor MAO-B inhibition.
-
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for a standard in vitro MAO inhibition assay is provided below. This protocol is based on commonly used fluorometric methods.[7][8]
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)
-
Preparation of Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine for MAO-A, and benzylamine for MAO-B.
-
Inhibitors: Test compounds (dissolved in DMSO) and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).
-
Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
Detection Reagent: A solution containing horseradish peroxidase and a suitable fluorometric substrate (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 100 µL of the detection reagent.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR points discussed.
Caption: Predicted SAR for (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives.
Caption: In Vitro MAO Inhibition Assay Workflow.
Conclusion
The (5-Chlorothiophen-2-ylmethyl)-methyl-amine scaffold represents a promising starting point for the development of novel MAO inhibitors. By leveraging the SAR insights from related thiophene derivatives, medicinal chemists can strategically design and synthesize new analogues with potentially enhanced potency and selectivity. The 5-chloro substituent is predicted to favor MAO-A inhibition, while a 5-methyl group may direct selectivity towards MAO-B. Further exploration of substitutions on the methylamine moiety is warranted to fine-tune the pharmacological profile. The provided experimental protocol offers a robust framework for the reliable in vitro evaluation of these novel compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
